2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one
Overview
Description
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one is a complex organic compound known for its unique chemical structure and properties. This compound is part of the chromenone family, which is characterized by a fused ring system containing oxygen. The presence of dimethylamino groups and a dimethylated chromenone core makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dihydroxybenzaldehyde with dimethylamine under acidic conditions to form the intermediate. This intermediate is then subjected to cyclization and methylation reactions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Halogens like chlorine or bromine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-bis(dimethylamino)-6,8-dihydro-2H-chromen-5-one: Lacks the dimethyl groups at the 7,7-positions.
2,3-bis(dimethylamino)-7,7-dimethyl-2H-chromen-5-one: Does not have the dihydro structure.
Uniqueness
The presence of both dimethylamino groups and the dimethylated chromenone core in 2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one makes it unique compared to its analogs. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2)8-12(18)10-7-11(16(3)4)14(17(5)6)19-13(10)9-15/h7,14H,8-9H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVPBKIIRLKRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(O2)N(C)C)N(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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